molecular formula C18H22N4O2 B1195191 9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE CAS No. 71368-30-4

9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE

Cat. No.: B1195191
CAS No.: 71368-30-4
M. Wt: 326.4 g/mol
InChI Key: YXABPEFHTDVSNN-UHFFFAOYSA-N
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Description

9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the phthalazine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino group: This step involves the reaction of the phthalazine core with an amine, such as 4-aminobutylamine, under specific conditions to introduce the amino group.

    Ethylation: The final step involves the ethylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.

Scientific Research Applications

9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9-((4-Aminobutyl)amino)-2,3-dihydrobenzo(f)phthalazine-1,4-dione
  • 9-((4-Aminobutyl)methylamino)-2,3-dihydrobenzo(f)phthalazine-1,4-dione

Uniqueness

9-[(4-AMINOBUTYL)(ETHYL)AMINO]-1H,2H,3H,4H-BENZO[F]PHTHALAZINE-1,4-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylamino group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

9-[4-aminobutyl(ethyl)amino]-2,3-dihydrobenzo[f]phthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-22(10-4-3-9-19)13-7-5-12-6-8-14-16(15(12)11-13)18(24)21-20-17(14)23/h5-8,11H,2-4,9-10,19H2,1H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXABPEFHTDVSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCN)C1=CC2=C(C=C1)C=CC3=C2C(=O)NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991701
Record name 9-[(4-Aminobutyl)(ethyl)amino]benzo[f]phthalazine-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71368-30-4
Record name 9-(N-(4-Aminobutyl)-N-ethyl)aminobenzo(f)phthalazine-1,4-(2H,3H)dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(4-Aminobutyl)(ethyl)amino]benzo[f]phthalazine-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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